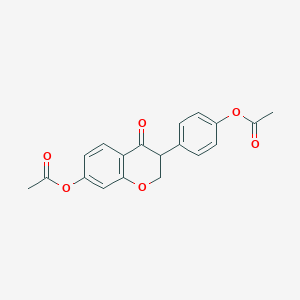

Dihydrodaidzein diacetate

Overview

Description

Dihydrodaidzein is an active metabolite of daidzein. It has vasodilatory action on rat isolated aortic rings. It stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .

Synthesis Analysis

Dihydrodaidzein is produced by the gut bacteria from daidzein . A new functional gene KEC48 -07020 (K-07020) that was identified from a chick (S)-EQ-producing bacterium (Clostridium sp. ZJ6, ZJ6) can convert daidzein (DZN) into R/S-dihydrodaidzein (R/S-DHD) . Another study showed that an oxygen-tolerant bacterium, Aeroto-Niu-O16, can convert isoflavones daidzein and genistein to DHD and DHG in the presence of atmospheric oxygen .Molecular Structure Analysis

The molecular formula of Dihydrodaidzein is C15H12O4 . It has a molecular weight of 256.253 Da .Chemical Reactions Analysis

Daidzein reductase (DZNR) catalyzes the conversion of daidzein to ®-dihydrodaidzein, which can further undergo conversion to (S)-dihydrodaidzein facilitated by dihydrodaidzein racemase (DDRC) . Daidzin, daidzein 7-O-glucoside, is a major isoflavone in soybean and acts as a phytoestrogen. By intestinal bacteria dietary, daidzin is hydrolyzed to the aglycone daidzein and further converted to the more reduced metabolites, such as dihydrodaidzein, tetrahydrodaidzein, and equol .Physical And Chemical Properties Analysis

Dihydrodaidzein has a density of 1.4±0.1 g/cm3, a boiling point of 529.5±50.0 °C at 760 mmHg, and a melting point of 250-251ºC .Scientific Research Applications

Cardiovascular Health

Dihydrodaidzein, a metabolite of the isoflavone diadzein, has been studied for its potential cardioprotective properties. Research involving rat isolated aortic rings demonstrated that dihydrodaidzein significantly antagonized contractile responses to noradrenaline, suggesting a potential role in cardiovascular health. The study also revealed that dihydrodaidzein's vasodilatory effect could be inhibited by endothelium denudation, indicating an endothelium-dependent mechanism. This suggests that dihydrodaidzein and related compounds may have therapeutic potential in cardiovascular diseases (Chin-Dusting et al., 2001).

Phytoestrogenic Properties

Dihydrodaidzein is a metabolite of certain phytoestrogens like daidzein. A study on the synthesis of phytoestrogenic isoflavonoid disulfates, including dihydrodaidzein, highlighted its potential role as an inhibitor of steroid sulfatase enzymes. These enzymes are crucial in steroid metabolism, indicating that dihydrodaidzein could have significant implications in this area (Soidinsalo & Wähälä, 2004).

Metabolic Effects

Research into the metabolism of isoflavones like daidzein and genistein by intestinal bacteria has shown that dihydrodaidzein is a key intermediate in this process. Understanding the metabolic pathways of these compounds can provide insights into their biological effects and potential therapeutic applications (Chang & Nair, 1995).

Biotechnological Applications

A study explored the application of recombinant lactic acid bacteria and bifidobacteria capable of enriching soy beverage in dihydrodaidzein. This biotechnological approach suggests the potential for developing functional foods enriched with dihydrodaidzein, leveraging its health benefits (Peirotén, Gaya, & Landete, 2020).

Enantioselective Synthesis

A study on the enantioselective synthesis of S-Equol from dihydrodaidzein by a newly isolated anaerobic human intestinal bacterium revealed the ability of this bacterium to convert dihydrodaidzein to S-equol under anaerobic conditions. This research contributes to understanding the role of gut microbiota in metabolizing dietary compounds and could have implications for developing gut microbiota-targeted therapies (Wang et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-(7-acetyloxy-4-oxo-2,3-dihydrochromen-3-yl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHHHLXSEUUASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432051 | |

| Record name | Dihydrodaidzein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81267-11-0 | |

| Record name | Dihydrodaidzein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

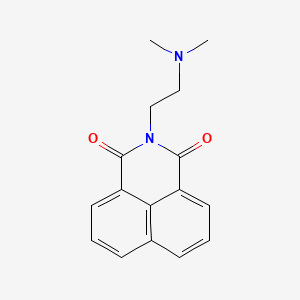

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline](/img/structure/B3066362.png)

![6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid](/img/structure/B3066392.png)

![1,4-Dithiaspiro[4.5]decan-7-one](/img/structure/B3066409.png)